molecular formula C8H12Cl2N2O2S B8035067 N-(2-aminoethyl)-p-chlorobenzenesulfonamide hydrochloride

N-(2-aminoethyl)-p-chlorobenzenesulfonamide hydrochloride

Cat. No.: B8035067
M. Wt: 271.16 g/mol
InChI Key: IYTURFXZHKVZGN-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-p-chlorobenzenesulfonamide hydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of an aminoethyl group attached to a p-chlorobenzenesulfonamide moiety, forming a hydrochloride salt. This compound is known for its versatility and reactivity, making it valuable in both research and industrial settings.

Properties

IUPAC Name

N-(2-aminoethyl)-4-chlorobenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S.ClH/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10;/h1-4,11H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTURFXZHKVZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-p-chlorobenzenesulfonamide hydrochloride typically involves the reaction of p-chlorobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-p-chlorobenzenesulfonamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Alkylated or acylated derivatives.

    Oxidation: Oxidized sulfonamide derivatives.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

N-(2-aminoethyl)-p-chlorobenzenesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-p-chlorobenzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The p-chlorobenzenesulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)maleimide hydrochloride
  • Tris(2-aminoethyl)amine
  • N-(2-aminoethyl)acetamide

Uniqueness

N-(2-aminoethyl)-p-chlorobenzenesulfonamide hydrochloride is unique due to the presence of the p-chlorobenzenesulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological molecules are required.

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